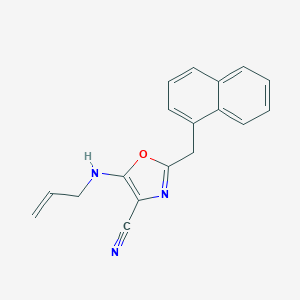

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile

Description

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2 and 5 with a 1-naphthylmethyl group and an allylamino moiety, respectively.

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-2-10-20-18-16(12-19)21-17(22-18)11-14-8-5-7-13-6-3-4-9-15(13)14/h2-9,20H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKLSYWNMUHISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the naphthylmethyl group and the allylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the allylamino group or the oxazole ring.

Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

EI-05: 5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

- Structure: Benzylamino (position 5), 3-methylphenyl (position 2) .

- Activity : Inhibits fatty acid-binding proteins (FABPs), suppresses mammary tumor growth in vivo via modulation of E-FABP expression in macrophages .

- Comparison: The target compound’s 1-naphthylmethyl group (vs. The allylamino group (vs. benzylamino) introduces unsaturation, possibly altering electronic effects or metabolic stability.

5-(Methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

- Structure: Naphthalen-1-yl (position 2), methylamino (position 5) .

- Comparison: The allylamino group in the target compound may offer greater conformational flexibility compared to methylamino, influencing binding kinetics or receptor selectivity.

Impact of Substituents on Physicochemical Properties

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

- Structure: Benzyl (position 2), amino (position 5) .

- Properties : Molecular weight 199.21 g/mol, C₁₁H₉N₃O.

- Comparison : Replacing benzyl with 1-naphthylmethyl (target compound) increases molecular weight (~C₁₈H₁₅N₃O) and lipophilicity (calculated logP ~3.5 vs. ~2.2 for benzyl analog), which may enhance blood-brain barrier penetration or tissue retention.

5-(Cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

- Structure: 4-Fluorophenyl (position 2), cyclopropylamino (position 5) .

- Comparison: The allylamino group in the target compound may confer higher reactivity (e.g., susceptibility to oxidation) compared to cyclopropylamino.

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features and Activities

Biological Activity

5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with an allylamino group and a naphthylmethyl moiety. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile has been investigated in various studies.

Antiproliferative Activity

A study focusing on oxazole derivatives demonstrated that several compounds showed promising antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) using the MTT assay. The mechanism of action was linked to the inhibition of topoisomerase I activity, a crucial enzyme involved in DNA replication and repair .

Table 1: Antiproliferative Effects of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile | HCT-116 | TBD | Topoisomerase I inhibition |

| Other Oxazole Derivative A | HeLa | TBD | Topoisomerase I inhibition |

| Other Oxazole Derivative B | HCT-116 | TBD | Apoptosis induction |

The biological activity of 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile may involve several mechanisms:

- Topoisomerase Inhibition : This compound has been shown to inhibit topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, enhancing its antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : The compound's structure could facilitate ROS generation, contributing to oxidative stress in tumor cells.

Case Studies

Several studies have highlighted the effectiveness of oxazole derivatives in cancer treatment:

- Study on Oxazoles : A library of oxazole derivatives was synthesized and tested for antiproliferative activity. The results indicated that some derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the potential therapeutic application of compounds like 5-(Allylamino)-2-(1-naphthylmethyl)-1,3-oxazole-4-carbonitrile .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression, further validating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.